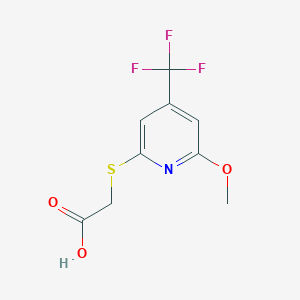
3-Amino-6-(trifluoromethyl)picolinonitrile
描述
3-Amino-6-(trifluoromethyl)picolinonitrile is a chemical compound with the CAS Number: 946594-89-4 . It has a molecular weight of 187.12 and its IUPAC name is 3-amino-6-(trifluoromethyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for 3-Amino-6-(trifluoromethyl)picolinonitrile is 1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Amino-6-(trifluoromethyl)picolinonitrile is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
Synthesis of Trifluoromethylated Amino Compounds
Trifluoromethylated amino compounds are synthesized using trifluoroacetaldehyde as a starting compound. These compounds, including derivatives related to 3-Amino-6-(trifluoromethyl)picolinonitrile, are crucial in producing trifluoroethylamino derivatives through reductive amination reactions. Such derivatives have applications ranging from pharmaceuticals to agrochemicals due to their unique chemical properties imparted by the trifluoromethyl group (H. Mimura et al., 2010).
Phototriggered DNA Phosphoramidate Ligation
Another notable application involves the use of N-methyl picolinium carbamate for phototriggered nonenzymatic DNA phosphoramidate ligation. This methodology leverages the unique reactivity of picolinonitrile derivatives for initiating controlled ligation reactions, offering new avenues in the study of nucleic acid chemistry and synthetic biology (Jonathan Cape et al., 2012).
Coordination Chemistry and Material Science
Research on coordination environments and pseudopolymorphism in complexes with picolinic acid and amino picoline derivatives, closely related to 3-Amino-6-(trifluoromethyl)picolinonitrile, elucidates the versatility of these compounds in forming metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and as sensors due to their adjustable porosity and functional sites (M. Tabatabaee et al., 2013).
Organic Synthesis and Catalysis
The synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles, involving gold(I)-catalyzed cyclization, showcases the role of picolinonitrile derivatives in facilitating novel organic transformations. These methodologies contribute to the development of complex organic molecules with potential applications in medicinal chemistry and material science (S. Fukuhara et al., 2018).
Enhancement of Luminescent Properties
Picolinamidination of amino groups in peptides, a process that can be related to the functionalization of picolinonitrile derivatives, significantly enhances the matrix-assisted laser desorption/ionization (MALDI) signal of peptides. This enhancement has implications for improving mass spectrometric analyses in proteomics and other fields requiring sensitive detection methods (Jong-Seo Kim et al., 2008).
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H320, H335 , which correspond to harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively .
Relevant Papers The search results did not provide specific papers related to 3-Amino-6-(trifluoromethyl)picolinonitrile . For a more comprehensive review of the literature, a more detailed search of academic databases may be necessary.
属性
IUPAC Name |
3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDIVORLLWTSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(trifluoromethyl)picolinonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
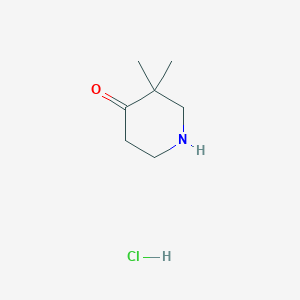

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)

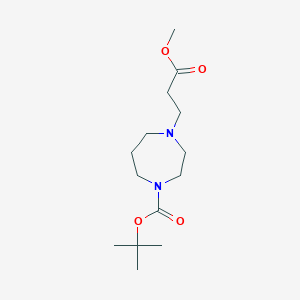
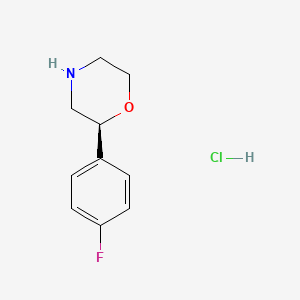

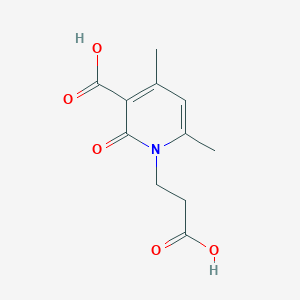
![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)
![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)
